molecular formula C8H9FO2 B1500781 2-Fluoro-6-(1-hydroxyethyl)phenol CAS No. 749929-50-8

2-Fluoro-6-(1-hydroxyethyl)phenol

Cat. No.: B1500781
CAS No.: 749929-50-8
M. Wt: 156.15 g/mol
InChI Key: UUEPKPLTSBUURA-UHFFFAOYSA-N
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Description

2-Fluoro-6-(1-hydroxyethyl)phenol (CAS: 749929-50-8) is a fluorinated phenolic compound characterized by a hydroxyl group (-OH) at the para position of the benzene ring, a fluorine atom at the ortho position (C2), and a 1-hydroxyethyl (-CH(OH)CH₃) substituent at the meta position (C6) . Its molecular formula is C₈H₉FO₂, with a molar mass of 156.15 g/mol.

Properties

CAS No.

749929-50-8

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

IUPAC Name

2-fluoro-6-(1-hydroxyethyl)phenol

InChI

InChI=1S/C8H9FO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,10-11H,1H3

InChI Key

UUEPKPLTSBUURA-UHFFFAOYSA-N

SMILES

CC(C1=C(C(=CC=C1)F)O)O

Canonical SMILES

CC(C1=C(C(=CC=C1)F)O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituted Phenolic Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Key Functional Groups Biological/Industrial Relevance Reference
2-Fluoro-6-(1-hydroxyethyl)phenol C₈H₉FO₂ 156.15 F (C2), -CH(OH)CH₃ (C6) Phenol, hydroxyethyl Potential pharmaceutical intermediate
4-{(1R)-2-[(6-{2-[(2,6-Dichlorobenzyl)oxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol C₂₅H₃₄Cl₂N₂O₅ 537.45 Cl (C2, C6), -OCH₂CH₂O- (chain) Phenol, hydroxyethyl, ether Pharmaceutical formulations (patented)
2-Fluoro-6-[(E)-(pyridin-2-yl)iminomethyl]phenol C₁₂H₉FN₂O 216.21 F (C2), -CH=N-Pyridine (C6) Phenol, Schiff base Coordination chemistry, ligand design
2-Ethoxy-6-(((1-(4-fluorophenyl)ethyl)amino)methyl)phenol C₁₇H₂₀FNO₂ 289.34 -OCH₂CH₃ (C2), -CH₂NH-(fluorophenyl) (C6) Phenol, ethoxy, amine Antimicrobial research (supplier data)
2-Fluoro-6-(methylthio)phenol C₇H₇FOS 158.19 F (C2), -SCH₃ (C6) Phenol, thioether Industrial synthesis intermediate

Key Observations:

Functional Group Diversity: The hydroxyethyl group in this compound enhances hydrogen bonding capacity compared to thioether (e.g., 2-fluoro-6-(methylthio)phenol) or ethoxy substituents (e.g., 2-ethoxy-6-...phenol), which lack H-bond donors .

Biological Activity: Hydroxyethyl and ester derivatives (e.g., compounds in ) often exhibit antimicrobial properties due to increased membrane permeability . The patented compound 4-{(1R)-2-...phenol demonstrates tailored pharmacokinetics via extended alkyl chains and ether linkages, highlighting the importance of substituent bulkiness in drug design .

Physicochemical Properties: Solubility: The hydroxyethyl group improves water solubility relative to non-polar groups (e.g., methylthio in ). Thermal Stability: Thioether and ethoxy derivatives may exhibit higher stability under acidic conditions compared to hydroxyethyl analogs due to reduced susceptibility to oxidation .

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